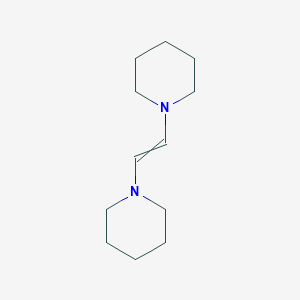
1,1'-(Ethene-1,2-diyl)dipiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethene-1,2-diyl)dipiperidine is an organic compound characterized by the presence of two piperidine rings connected via an ethene (ethylene) bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Ethene-1,2-diyl)dipiperidine typically involves the reaction of piperidine with ethylene or its derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where piperidine is reacted with ethylene dibromide in the presence of a palladium catalyst and a base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1’-(Ethene-1,2-diyl)dipiperidine may involve large-scale catalytic processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of high-pressure reactors and advanced catalytic systems can enhance the yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions: 1,1’-(Ethene-1,2-diyl)dipiperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced piperidine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperidine rings can be functionalized with different substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base or catalyst.
Major Products Formed:
Oxidation: N-oxides of 1,1’-(Ethene-1,2-diyl)dipiperidine.
Reduction: Reduced piperidine derivatives.
Substitution: Functionalized piperidine derivatives with various substituents.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: It has been investigated for its potential as a ligand in the study of receptor-ligand interactions, particularly in the context of neurotransmitter receptors.
Medicine: Research has explored its potential as a pharmacophore in the development of new therapeutic agents, particularly those targeting central nervous system disorders.
Industry: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 1,1’-(Ethene-1,2-diyl)dipiperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound can act as a modulator, influencing the activity of these receptors and altering neurotransmission pathways. This modulation can result in various physiological effects, depending on the specific receptor and pathway involved.
Comparaison Avec Des Composés Similaires
1,1’-(Ethene-1,2-diyl)dibenzene: Similar in structure but with benzene rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)dipyridine: Contains pyridine rings instead of piperidine rings.
1,1’-(Ethene-1,2-diyl)diquinoline: Features quinoline rings instead of piperidine rings.
Uniqueness: 1,1’-(Ethene-1,2-diyl)dipiperidine is unique due to the presence of piperidine rings, which impart distinct chemical and biological properties. The flexibility and conformational adaptability of piperidine rings make this compound particularly interesting for various applications, distinguishing it from its aromatic counterparts.
Propriétés
Numéro CAS |
882-34-8 |
|---|---|
Formule moléculaire |
C12H22N2 |
Poids moléculaire |
194.32 g/mol |
Nom IUPAC |
1-(2-piperidin-1-ylethenyl)piperidine |
InChI |
InChI=1S/C12H22N2/c1-3-7-13(8-4-1)11-12-14-9-5-2-6-10-14/h11-12H,1-10H2 |
Clé InChI |
KWLMEYGINFZGPL-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C=CN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7,9-trimethoxy-6-(7-methoxy-1,3-benzodioxol-5-yl)-[1,3]dioxolo[4,5-g]chromen-8-one](/img/structure/B14747334.png)
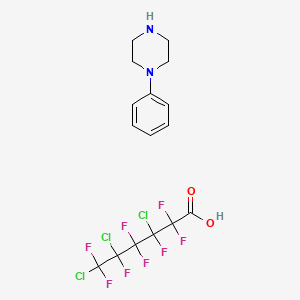
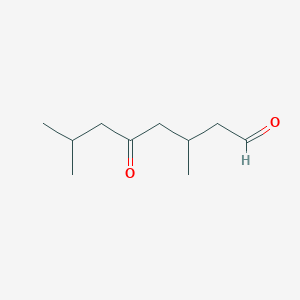
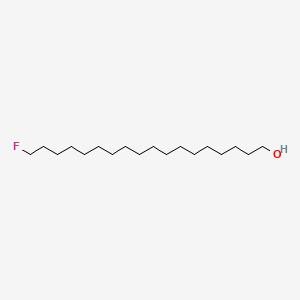
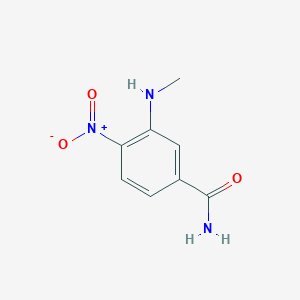
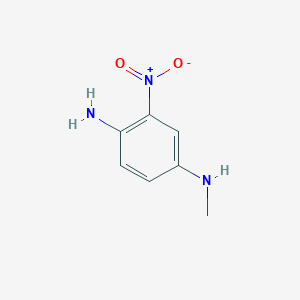

![[1]Benzoxireno[4,3,2-cd]indole](/img/structure/B14747378.png)
![16H-Benzo[2,3][1]benzoselenopheno[6,5-a]benzo[g]carbazole](/img/structure/B14747386.png)
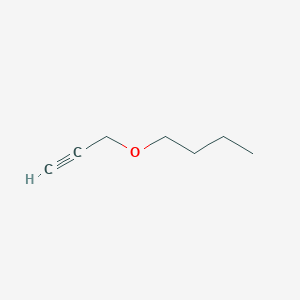
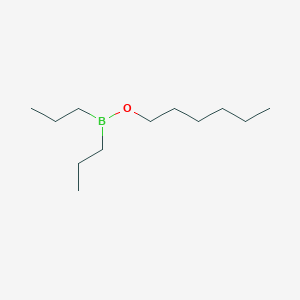
![9-[(E)-3-(4-chlorophenyl)prop-2-enylidene]fluorene](/img/structure/B14747401.png)
![7,7-Dichlorobicyclo[4.1.0]hept-2-ene](/img/structure/B14747413.png)
